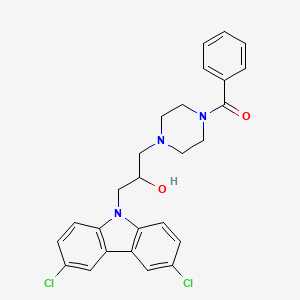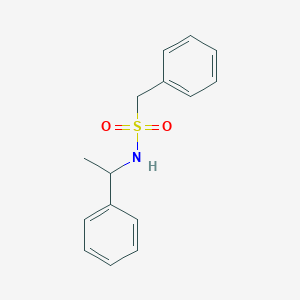
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized by scientists at GlaxoSmithKline in the early 2000s. Since then, BRL-15572 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.
作用机制
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can modulate the activity of dopamine neurons and alter the release of dopamine in these brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol depend on the specific experimental conditions and the target tissues or organs. In general, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been shown to reduce the activity of dopamine neurons and decrease the release of dopamine in the mesolimbic and mesocortical regions of the brain. This can lead to a decrease in reward-seeking behavior, motivation, and cognitive function. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which can further affect the biochemical and physiological effects of the drug.
实验室实验的优点和局限性
One advantage of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows researchers to specifically target this receptor subtype and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may be influenced by other factors, such as the dose, route of administration, and duration of treatment.
未来方向
There are several future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol and its role in dopamine D3 receptor function. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which can further elucidate the role of this receptor subtype in various physiological and pathological processes. Another area of interest is the investigation of the downstream signaling pathways and gene expression changes that are modulated by dopamine D3 receptor antagonists, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol. Finally, the development of novel therapeutic strategies targeting the dopamine D3 receptor system may have potential applications in the treatment of various psychiatric and neurological disorders.
合成方法
The synthesis of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves several steps, including the reaction of 3,6-dichloro-9H-carbazole with 4-bromobenzoyl chloride to form 3,6-dichloro-9H-carbazol-9-yl-4-bromobenzoate, which is then reacted with piperazine to form 1-(4-bromobenzoyl)-4-(3,6-dichloro-9H-carbazol-9-yl)piperazine. Finally, the bromine atom is replaced with a hydroxyl group using sodium hydride and 2-propanol to yield 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol.
科学研究应用
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D3 receptor antagonists on drug addiction, obesity, schizophrenia, and Parkinson's disease. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been used to investigate the role of dopamine D3 receptors in the regulation of mood and emotion.
属性
IUPAC Name |
[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O2/c27-19-6-8-24-22(14-19)23-15-20(28)7-9-25(23)31(24)17-21(32)16-29-10-12-30(13-11-29)26(33)18-4-2-1-3-5-18/h1-9,14-15,21,32H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKMJRVRSSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)


![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)